molecular formula C28H27NO5 B2460684 3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866808-34-6

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2460684
CAS No.: 866808-34-6
M. Wt: 457.526
InChI Key: IKZHMQXOSPQHNC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C28H27NO5 and its molecular weight is 457.526. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Quinolinone derivatives, such as 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, have been synthesized through cyclization techniques. These methods involve the use of polyphosphoric acid and characterization through X-ray diffraction and NMR assignments, offering pathways for the creation of complex quinolinones (Sobarzo-Sánchez et al., 2006).

  • Theoretical Studies

    Theoretical studies using DFT hybrid methods have been conducted to understand the local reactivity descriptors of quinolinone derivatives. This includes calculations of Fukui functions, local softness, and electrophilicity, which aid in predicting reactivity and interaction with other molecules (Sobarzo-Sánchez et al., 2006).

Pharmacological Applications

  • Analgesic and Anti-inflammatory Activities

    Compounds structurally related to quinolinones, such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, have been synthesized and tested for analgesic and anti-inflammatory activities. Some derivatives showed significant activity, suggesting potential for the development of new therapeutic agents (Alagarsamy et al., 2011).

  • Antioxidant Properties

    Novel quinolinone derivatives have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited higher antioxidant activities than standard antioxidants, highlighting their potential in combating oxidative stress-related disorders (Hassan et al., 2017).

Chemical Properties and Reactions

  • Chemical Synthesis and Modifications

    Efficient syntheses and chemical modifications of quinolinone derivatives provide insights into their structural diversity and functional applications. These synthetic routes can lead to the creation of compounds with varied biological activities, useful in drug development and material science (Mizuno et al., 2006).

  • Spectral and Structural Assignment

    Detailed structural and spectral assignments of quinolinone derivatives through advanced NMR techniques enable precise understanding of their molecular frameworks. This is crucial for the development of compounds with specific properties and activities (Sobarzo-Sánchez et al., 2003).

Properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-17-6-9-20(12-18(17)2)27(30)23-16-29(15-19-7-10-21(32-3)11-8-19)24-14-26(34-5)25(33-4)13-22(24)28(23)31/h6-14,16H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZHMQXOSPQHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.